molecular formula C15H18N4O B7502976 N-cyclohexyl-1-phenyltriazole-4-carboxamide

N-cyclohexyl-1-phenyltriazole-4-carboxamide

Cat. No.: B7502976
M. Wt: 270.33 g/mol
InChI Key: ZLWKODVBRQSORD-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-phenyltriazole-4-carboxamide, also known as CTZ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CTZ is a triazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

N-cyclohexyl-1-phenyltriazole-4-carboxamide works by inhibiting the activity of certain enzymes, including carbonic anhydrase and histone deacetylase. This inhibition leads to the disruption of cellular processes, resulting in the inhibition of cancer cell growth and the detection of NO and zinc ions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have antioxidant properties, which may help protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which may help reduce inflammation in various disease states.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-1-phenyltriazole-4-carboxamide is its ability to selectively detect NO and zinc ions, making it a useful tool in biological research. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer treatment. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for N-cyclohexyl-1-phenyltriazole-4-carboxamide research, including its use as a potential anticancer agent and its potential applications in the detection of other biological molecules. Additionally, future research may focus on the development of new synthesis methods for this compound and the optimization of its properties for various applications. Overall, this compound is a promising compound with potential applications in various fields of scientific research.

Synthesis Methods

N-cyclohexyl-1-phenyltriazole-4-carboxamide can be synthesized using various methods, including the reaction of cyclohexyl isocyanate with phenyl hydrazine in the presence of triethylamine and acetonitrile. Another method involves the reaction of cyclohexyl isocyanate with phenylhydrazine in the presence of sodium hydroxide and ethanol. These methods result in the formation of this compound, which can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-cyclohexyl-1-phenyltriazole-4-carboxamide has been used in various scientific research applications, including as a fluorescent probe for detecting nitric oxide (NO) in biological systems. This compound has also been used as a ligand for the selective detection of zinc ions in aqueous solutions. Additionally, this compound has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Properties

IUPAC Name

N-cyclohexyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(16-12-7-3-1-4-8-12)14-11-19(18-17-14)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWKODVBRQSORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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